molecular formula C12H10BrNO B1283086 1-Benzyl-5-bromopyridin-2(1H)-one CAS No. 217448-53-8

1-Benzyl-5-bromopyridin-2(1H)-one

Cat. No. B1283086
M. Wt: 264.12 g/mol
InChI Key: CTTIPOGAOKXCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Benzyl-5-bromopyridin-2(1H)-one is a heterocyclic organic molecule that features a pyridinone core substituted with a benzyl group and a bromine atom. This structure is related to various compounds that have been synthesized and analyzed in the literature, such as antipyrine derivatives, dihydropyridin-2(1H)-ones, and triazin-5(2H)-ones, which exhibit a range of intermolecular interactions and potential for chemical transformations .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the creation of 5-acylpyridin-2(1H)-ones, which can be achieved through a copper-free alkynylation in a one-pot fashion, even with less nucleophilic anilines by altering the solvent system . Similarly, the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives is performed via a three-component reaction in an ionic liquid, showcasing the versatility and green chemistry approaches in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-5-bromopyridin-2(1H)-one has been determined using X-ray crystallography. For instance, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one reveals extensive intermolecular hydrogen bonding, which is crucial for understanding the compound's solid-state behavior . These structural analyses are essential for predicting the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Compounds with a similar framework to 1-Benzyl-5-bromopyridin-2(1H)-one can undergo various chemical reactions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives or undergo cyclic transformations with primary alkylamines to yield imidazolidin-2-ones . These reactions demonstrate the reactivity of bromine-containing heterocycles and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of rotational isomers and their interconversion upon heating can be observed through NMR spectroscopy, as reported for 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The solid-state structures and intermolecular interactions, such as hydrogen bonding and π-interactions, significantly contribute to the stability and properties of these molecules .

Scientific Research Applications

The compound has a molecular formula of C12H11BrN2 and a molecular weight of 263.13 . The yield of the compound is reported to be 43%, with a melting point of 87-89°C . The compound’s structure and properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

The compound has a molecular formula of C12H11BrN2 and a molecular weight of 263.13 . The yield of the compound is reported to be 43%, with a melting point of 87-89°C . The compound’s structure and properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

properties

IUPAC Name

1-benzyl-5-bromopyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTIPOGAOKXCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-bromopyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-bromopyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-bromopyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-bromopyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5-bromopyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-bromopyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5-bromopyridin-2(1H)-one

Citations

For This Compound
4
Citations
L Huang, Y Gu, A Fürstner - Chemistry–An Asian Journal, 2019 - Wiley Online Library
In the presence of simple iron salts, 2‐pyridone derivatives react with Grignard reagents under mild conditions to give the corresponding 1,6‐addition products; if the reaction medium is …
Number of citations: 10 onlinelibrary.wiley.com
H Feng, W Ting, F Bin, X Qing - Chinese Journal of Organic …, 2021 - sioc-journal.cn
In base-free specificN-alkylation of hydroxylN-heterocycles with organohalides producing pyridone-type products, N, N-dimethylformamide (DMF) was found to be the best solvent for …
Number of citations: 2 sioc-journal.cn
TF Wu, YJ Zhang, Y Fu, FJ Liu, JT Tang, P Liu… - Chem, 2021 - cell.com
Transition metal-catalyzed cross-electrophile coupling (XEC) is a powerful tool for forging C(sp 2 )–C(sp 2 ) bonds in biaryl molecules from abundant aromatic halides. While the …
Number of citations: 9 www.cell.com
韩峰, 王婷, 冯斌, 徐清 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: qing-xu@wzu.edu.cn Received February 12, 2021; revised March 16, 2021; …
Number of citations: 3 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.